molecular formula C11H8ClN5 B2579155 4-(4-氯-6-甲基-1H-吡唑并[3,4-D]嘧啶-1-基)吡啶 CAS No. 1153045-44-3

4-(4-氯-6-甲基-1H-吡唑并[3,4-D]嘧啶-1-基)吡啶

货号 B2579155
CAS 编号: 1153045-44-3
分子量: 245.67
InChI 键: QOIUMNODNUQZII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine” is a compound that features the privileged pyrazolo[3,4-D]pyrimidine scaffold . This compound is of interest due to its potential pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .


Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . More specific details about the reactions would require further information or context.

科学研究应用

Organic Synthesis

Summary of the Application

“4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine” is a novel compound that was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-D]pyrimidines, which may be of interest as substances with useful pharmacological properties .

Methods of Application

The compound was synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one . The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

Results or Outcomes

The synthesized compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-D]pyrimidines .

Cancer Treatment

Summary of the Application

Compounds featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application

A new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold were designed and synthesized . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .

Inhibition of Xanthine Oxidase

Summary of the Application

Pyrazolo[3,4-d]pyrimidines, which include “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) .

Methods of Application

These compounds are capable of binding to the enzyme and strongly inhibit its activity .

Results or Outcomes

The inhibition of xanthine oxidase by these compounds could be beneficial in the treatment of gout and other conditions related to high levels of uric acid .

EGFR-TK Inhibitors

Summary of the Application

Compounds featuring the pyrazolo[3,4-D]pyrimidine scaffold, such as “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have been synthesized as novel EGFR-TK inhibitors . EGFR-TK inhibitors are used in the treatment of various types of cancer .

Methods of Application

The compounds were synthesized and tested for their inhibitory activity against EGFR-TK .

Results or Outcomes

The results of these studies are not provided in the source .

Antiviral and Analgesic Activity

Summary of the Application

1H-pyrazolo[3,4-d]pyrimidines, including “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have been reported to exhibit various biological activities, including antiviral and analgesic activity .

Methods of Application

The specific methods of application for these activities are not provided in the source .

Results or Outcomes

The outcomes of these applications are not provided in the source .

Treatment of Male Erectile Dysfunction and Hyperuricemia

Summary of the Application

1H-pyrazolo[3,4-d]pyrimidines, including “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have been reported to be used in the treatment of male erectile dysfunction and hyperuricemia, and in the prevention of gout .

Methods of Application

The specific methods of application for these treatments are not provided in the source .

Results or Outcomes

The outcomes of these treatments are not provided in the source .

未来方向

The future directions for research on this compound could include further investigations into its potential as a CDK2 inhibitor . Additionally, it could be interesting to explore its potential for various biological activities, given the known activities of other pyrazolo[3,4-D]pyrimidines .

属性

IUPAC Name

4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUMNODNUQZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。